molecular formula C20H18FN3O5S2 B4174381 N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide

Cat. No. B4174381
M. Wt: 463.5 g/mol
InChI Key: CVEZZMLMUFIXLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide, also known as FSBA, is a small molecule inhibitor that has been widely used in scientific research. FSBA has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and histone deacetylases.

Mechanism of Action

The mechanism of action of N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide involves the inhibition of the activity of protein tyrosine phosphatases and histone deacetylases. Protein tyrosine phosphatases are enzymes that remove phosphate groups from tyrosine residues on proteins, while histone deacetylases remove acetyl groups from lysine residues on histones. Inhibition of these enzymes by N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide leads to changes in the phosphorylation and acetylation status of proteins, which can affect their activity and localization within cells.
Biochemical and Physiological Effects:
N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to have several biochemical and physiological effects. Inhibition of protein tyrosine phosphatases by N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to lead to increased phosphorylation of proteins involved in cell signaling pathways, which can affect cell proliferation, differentiation, and apoptosis. Inhibition of histone deacetylases by N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has been shown to lead to increased acetylation of histones, which can affect gene expression and chromatin structure.

Advantages and Limitations for Lab Experiments

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has several advantages as a tool compound for scientific research. It is a small molecule inhibitor that can be easily synthesized and modified, and it has been shown to be effective in inhibiting the activity of several enzymes. However, N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide also has some limitations. It has been shown to have off-target effects on other enzymes, and its potency can vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research involving N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide. One area of interest is the development of more potent and selective inhibitors of protein tyrosine phosphatases and histone deacetylases. Another area of interest is the identification of the specific proteins and pathways that are affected by N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide inhibition, as this can provide insight into the biological processes that are regulated by these enzymes. Finally, the therapeutic potential of inhibitors of these enzymes in cancer, inflammatory diseases, and neurological disorders is an area of active research.

Scientific Research Applications

N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has been widely used as a tool compound in scientific research. It has been shown to inhibit the activity of several enzymes, including protein tyrosine phosphatases and histone deacetylases. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has been used to study the role of these enzymes in various biological processes, including cell proliferation, differentiation, and apoptosis. N-(4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)-4-[(methylsulfonyl)amino]benzamide has also been used in drug discovery efforts, as inhibitors of these enzymes have been shown to have potential therapeutic applications in cancer, inflammatory diseases, and neurological disorders.

properties

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O5S2/c1-30(26,27)23-17-6-2-14(3-7-17)20(25)22-16-10-12-19(13-11-16)31(28,29)24-18-8-4-15(21)5-9-18/h2-13,23-24H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEZZMLMUFIXLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-[(methylsulfonyl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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